molecular formula C17H14BrFN2O2S B2436439 (Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-36-3

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2436439
CAS RN: 864976-36-3
M. Wt: 409.27
InChI Key: WGOMFLQVSGELRA-JZJYNLBNSA-N
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Description

“(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be analyzed using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO can lead to the formation of benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide is a white solid with a melting point of 119–121 °C .

Scientific Research Applications

Antibacterial Activity

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: and related compounds have been investigated for their antibacterial properties. Specifically, 2,6-difluorobenzamides have shown promise as antibacterial agents by inhibiting the bacterial cell division cycle through the protein FtsZ . FtsZ is a critical player in bacterial division, and inhibiting it can lead to cell filamentation and lysis. Further studies on this compound’s mechanism of action are essential for its potential therapeutic use.

Antitumor Activity

While not directly mentioned in the literature, related benzothiazole derivatives have been evaluated for antitumor activity . Considering the structural similarities, it’s worth exploring whether (Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits any cytotoxic effects against cancer cells.

Future Directions

Benzothiazole derivatives represent promising lead structures for further development . Their potent anti-tubercular activity makes them potential candidates for the development of new anti-TB drugs .

properties

IUPAC Name

2-bromo-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2S/c1-23-9-8-21-14-7-6-11(19)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMFLQVSGELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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